
N-Hydroxymethanimidamide
Overview
Description
N-Hydroxymethanimidamide (CAS 624-82-8), also known as formamidoxime, is an organic compound with the molecular formula CH₄N₂O and a molecular weight of 60.06 g/mol. It is synthesized via reactions involving potassium cyanide or hydrogen cyanide, forming a hydroxylamine derivative with a methanimidamide backbone . This compound serves as a precursor or intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxymethanimidamide can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with formamidine . The reaction typically occurs under mild conditions, with the hydroxylamine acting as a nucleophile, attacking the carbon-nitrogen double bond of the formamidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxymethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oximes, amines, and substituted amidoximes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Tuberculosis Inhibition
One of the most significant applications of N-hydroxymethanimidamide is its use as an inhibitor of methionine aminopeptidases (MtMetAPs) in Mycobacterium tuberculosis (Mtb). Research indicates that inhibiting these enzymes can suppress Mtb growth, making it a promising target for anti-tuberculosis drug development. A systematic structure-activity relationship (SAR) study revealed that various derivatives of this compound exhibited varying degrees of inhibition against MtMetAP1a and MtMetAP1c, two isoforms critical for Mtb survival during different growth phases .
Table 1: Inhibition Potency of this compound Derivatives Against MtMetAPs
Compound | IC50 (µM) MtMetAP1a | IC50 (µM) MtMetAP1c |
---|---|---|
4b | 1.2 | 0.5 |
4h | 1.43 | 0.73 |
4k | 1.2 | 0.38 |
The data indicates that derivatives such as 4k are particularly potent, with IC50 values suggesting effective inhibition at low concentrations .
1.2 Prodrug Development
This compound has also been explored as a prodrug strategy to enhance the oral bioavailability of methanimidamide-containing compounds. For instance, it has been linked to improved pharmacokinetic profiles in antithrombotic agents like sibrafiban and ximelagatran . This application highlights the compound's versatility in drug formulation, potentially leading to more effective therapeutic agents.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound derivatives in various experimental setups:
- Case Study on Anti-Tuberculosis Activity : In vitro assays demonstrated that several derivatives exhibited minimum inhibitory concentrations (MICs) against Mtb, with some compounds showing promising results for further development .
- SAR Investigations : Researchers conducted extensive SAR studies to optimize the structure of this compound derivatives, leading to the identification of several potent inhibitors . The modifications made to the A and B rings of the compound were crucial in enhancing its inhibitory activity.
Mechanism of Action
The mechanism by which N-Hydroxymethanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the imino group can participate in nucleophilic or electrophilic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-hydroxymethanimidamide, differing in substituents, biological activity, or physicochemical properties.
HET0016 (N'-(4-Butyl-2-methylphenyl)-N-hydroxymethanimidamide)
- Molecular Formula : C₁₂H₁₈N₂O
- Molecular Weight : 206.28 g/mol
- Key Features :
- Aryl-substituted derivative with a 4-butyl-2-methylphenyl group .
- Potent inhibitor of 20-HETE synthase (IC₅₀ values: 17.7 nM for CYP4A1, 12.1 nM for CYP4A2, 20.6 nM for CYP4A3) .
- Exhibits blood-brain barrier permeability and neuroprotective effects in cerebral ischemia models .
- Used in cardiovascular and cancer research due to its anti-angiogenic properties .
Ethanimidamide, 2-(Dimethylamino)-N-hydroxy- (CAS 67015-08-1)
- Molecular Formula : C₄H₁₁N₃O
- Molecular Weight : 117.15 g/mol
- Key Features: Substituted with a dimethylamino group at the 2-position. Classified as a pharmaceutical intermediate . Lacks reported biological activity data but differs in solubility and reactivity due to the tertiary amine group .
N-Hydroxy-2-methylbenzimidamide (CAS 40312-14-9)
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- Key Features: Aromatic derivative with a 2-methylbenzyl group. Melting point: 144–148°C; stable at room temperature .
N′-Hydroxy-2-(hydroxyimino)-N-(4-{[(2-hydroxyphenyl)-methylene]amino}-1-naphthyl)ethanimidamide
- Molecular Formula : C₂₀H₁₈N₄O₂
- Molecular Weight : 354.39 g/mol
- Key Features: Complex derivative with hydroxyimino and naphthyl groups. Forms stable metal complexes (e.g., with Co²⁺, Ni²⁺, Cu²⁺), enhancing its application in coordination chemistry . Exhibits distinct spectral properties compared to simpler methanimidamides .
Data Table: Comparative Analysis
*Example from .
Biological Activity
N-Hydroxymethanimidamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group attached to a methanimidamide backbone, which contributes to its biological activity. The structural formula can be represented as follows:
This specific arrangement allows for interactions with various biological targets, including enzymes and receptors.
Research indicates that this compound and its derivatives exhibit multiple mechanisms of action:
- Enzyme Inhibition : Compounds with the this compound moiety have shown inhibitory effects on various enzymes, including matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1), which are implicated in cancer progression and inflammatory responses .
- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial activity against pathogens such as Mycobacterium tuberculosis (Mtb), making them candidates for anti-tuberculosis therapies .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress associated with various diseases .
Biological Activity Data
The following table summarizes the biological activities of selected derivatives of this compound based on recent studies:
Compound Name | Target | Activity | IC50 (µM) | Reference |
---|---|---|---|---|
4a | Mtb MetAPs | Inhibition | 6.6 ± 1.8 | |
4b | MMPs | Inhibition | 20 | |
4c | LSD1 | Inhibition | 25 | |
4d | HER2 | Inhibition | 15 |
Case Study 1: Anti-Tuberculosis Activity
A study investigated the efficacy of this compound derivatives against Mycobacterium tuberculosis. The results showed that certain analogs significantly inhibited Mtb growth, with IC50 values indicating potent activity. This suggests their potential use as novel anti-tuberculosis agents, particularly in drug-resistant strains .
Case Study 2: Cancer Therapeutics
Another case study focused on the inhibition of MMPs by this compound derivatives. These enzymes are crucial in tumor metastasis; thus, inhibitors can serve as therapeutic agents in cancer treatment. The compounds demonstrated selective inhibition profiles that warrant further investigation in clinical settings .
Q & A
Q. Basic: What are the standard synthetic routes for preparing N-Hydroxymethanimidamide derivatives?
Answer:
this compound derivatives are typically synthesized via condensation reactions between hydroxylamine derivatives and nitriles or imines. Key reagents include hydroxylating agents (e.g., sodium hydroxide or hydrogen peroxide) and amines for carboximidamide formation. Solvents like dimethylformamide (DMF) or ethanol are commonly used to facilitate reaction efficiency. For example, HET-0016 (a derivative) is synthesized through multi-step reactions involving iminium ion intermediates .
Q. Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Answer:
Optimization involves adjusting temperature, pressure, and solvent polarity. For instance, using aprotic solvents like DMF enhances nucleophilic substitution efficiency in carboximidamide formation. Multi-step protocols with intermediate purification (e.g., column chromatography) ensure high purity (>98%, as seen in HET-0016 synthesis). Reaction scalability requires balancing stoichiometric ratios and catalytic systems to minimize side products .
Q. Basic: What characterization techniques validate the structure and purity of this compound compounds?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., N–O stretches). High-performance liquid chromatography (HPLC) ensures purity, with thresholds >98% for biologically active derivatives like HET-0016 .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions may arise from variations in assay conditions or compound purity. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) is critical. For example, HET-0016’s IC₅₀ values for CYP4A isoforms (18–21 nM) were validated through in vitro enzymatic assays and in vivo renal blood flow studies. Reproducibility requires strict adherence to purity standards (>98%) and controlled experimental parameters .
Q. Basic: What safety protocols are essential when handling this compound derivatives in the lab?
Answer:
Use nitrile gloves, fume hoods, and respiratory protection to avoid inhalation or dermal contact. Environmental controls include sealed containers to prevent contamination of water systems. Post-handling measures include thorough handwashing and barrier creams for skin protection .
Q. Advanced: How do researchers evaluate the blood-brain barrier (BBB) penetration of this compound derivatives?
Answer:
In vivo models (e.g., rodent studies) assess cerebral uptake via pharmacokinetic profiling. HET-0016 demonstrated BBB penetration by inhibiting cerebral ischemic damage, validated through cerebrospinal fluid (CSF) concentration measurements. Complementary in vitro models (e.g., BBB cell monolayers) quantify permeability coefficients .
Q. Advanced: What strategies mitigate risks when scaling up this compound synthesis?
Answer:
Industrial-scale synthesis requires hazard analysis (e.g., thermal stability of intermediates) and engineering controls (e.g., reflux condensers for exothermic reactions). Environmental protocols, such as closed-loop solvent recovery and waste segregation, prevent contamination. Reaction parameters (e.g., pressure) must align with equipment safety ratings .
Q. Advanced: How do researchers ensure ethical and regulatory compliance when studying this compound derivatives?
Answer:
Adhere to guidelines prohibiting non-approved human/animal applications (e.g., FDA restrictions on unvalidated therapeutic claims). Institutional Review Board (IRB) approval is mandatory for studies involving human-derived samples. Documentation of chemical safety (e.g., REACH compliance) and data integrity (per FAIR principles) is critical .
Properties
IUPAC Name |
N'-hydroxymethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSZLINWCGRRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.056 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-82-8 | |
Record name | Formamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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